molecular formula C13H15NO B11895358 4-Ethoxy-2,3-dimethylquinoline

4-Ethoxy-2,3-dimethylquinoline

Cat. No.: B11895358
M. Wt: 201.26 g/mol
InChI Key: WTNZXTFBFSRXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2,3-dimethylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc and acetic acid, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

4-Ethoxy-2,3-dimethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its pharmacological activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethoxy-2,3-dimethylquinoline include other quinoline derivatives such as:

  • 2-Methylquinoline
  • 4-Hydroxyquinoline
  • 2,4-Dimethylquinoline

Uniqueness

What sets this compound apart is its unique combination of ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-ethoxy-2,3-dimethylquinoline

InChI

InChI=1S/C13H15NO/c1-4-15-13-9(2)10(3)14-12-8-6-5-7-11(12)13/h5-8H,4H2,1-3H3

InChI Key

WTNZXTFBFSRXRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC2=CC=CC=C21)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.